N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10-2-4-11(5-3-10)12(15)14-8-13(16)6-7-17-9-13/h2-5,16H,6-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNRCDVFOSEUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide typically involves the following steps:
Formation of the 3-hydroxyoxolan-3-ylmethyl intermediate: This can be achieved by the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose in an acidic aqueous solution.
Coupling with 4-methylbenzoyl chloride: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxyl group in the oxolane ring can undergo oxidation to form a carbonyl group.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components. The oxolane ring and benzamide moiety may play roles in binding to biological receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The table below compares N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide with structurally related benzamides, highlighting substituent-driven differences in synthesis, physicochemical properties, and applications:
Structural and Functional Comparisons
- Hydroxyoxolane vs. Hydroxy-tert-Butyl (): Both compounds possess hydroxyl groups capable of N,O-bidentate coordination. However, the oxolane ring in the target compound imposes greater conformational rigidity compared to the flexible tert-butyl chain in ’s derivative. This rigidity may enhance stereoselectivity in catalytic applications but reduce solubility in nonpolar solvents .
- Hydroxyoxolane vs. Triazole-Thione (): The triazole-thione group in enables diverse hydrogen-bonding (N–H⋯S) and π-stacking interactions, which are absent in the hydroxyoxolane derivative.
- Hydroxyoxolane vs. Chlorophenyl (): The 3-chlorophenyl group in induces anti-parallel alignment of N–H and C=O bonds, stabilizing a planar amide geometry.
Physicochemical and Spectroscopic Data
- Melting Point: Hydroxyoxolane derivatives typically exhibit lower melting points than chlorophenyl analogs (’s compound melts >150°C) due to reduced crystal packing efficiency from the flexible oxolane ring.
- NMR Shifts: The hydroxyoxolane’s hydroxyl proton is expected to resonate near δ 2.5–3.5 ppm (broad), distinct from the sharp tert-butyl hydroxyl signal (δ 1.3–1.6 ppm) in .
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of benzanilides, characterized by an anilide group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 205.25 g/mol. The structure features a hydroxyl group on the oxolane ring, which may contribute to its biological activities.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Cytotoxicity and Apoptosis
Research has shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The apoptosis mechanism is likely mediated through the activation of caspases and modulation of apoptotic pathways, which could be linked to its ability to phosphorylate key proteins involved in cell survival and death .
Modulation of Signaling Pathways
This compound has been implicated in modulating several signaling pathways crucial for cellular functions:
- Tyrosine Kinase Activity : The compound appears to influence receptor tyrosine kinase pathways, which are vital for cell growth, differentiation, and metabolism. This activity suggests a role in regulating cellular responses to external stimuli .
- mTOR Pathway : Preliminary findings indicate that it may affect the mTOR signaling pathway, which is critical in regulating cell growth and metabolism. This could have implications for metabolic disorders and cancer therapy .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptotic cells when treated with concentrations ranging from 10 µM to 50 µM over 24 hours. Flow cytometry analysis confirmed significant activation of caspases 3 and 9, further supporting its role as an apoptotic inducer.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
